(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
Description
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Properties
IUPAC Name |
5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-16-14(11(9-22)8-20-10)7-15(17(19)25)18(24-16)21-12-3-5-13(23-2)6-4-12/h3-8,22H,9H2,1-2H3,(H2,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQQZJDTBCPGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=S)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide, with the CAS number 892286-36-1, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, analgesic, and anticancer activities based on various research findings.
- Molecular Formula : C₁₈H₁₇N₃O₃S
- Molecular Weight : 355.4 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.
1. Anti-inflammatory and Analgesic Activity
Research indicates that derivatives of pyrano[2,3-c]pyridine compounds exhibit significant anti-inflammatory and analgesic properties. For instance, a study on similar compounds showed impressive analgesic activity in carrageenan-induced paw edema models in rats. The compound's structural features contribute significantly to its efficacy in reducing inflammation and pain .
2. Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. In vitro studies demonstrated low cytotoxicity against leukemia (K-562), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines. Although the compound exhibited some activity, it was generally considered to have low overall anticancer potency at concentrations of 10 µM .
Case Study 1: Analgesic Efficacy
In a controlled experiment, the compound was tested for analgesic effects in a rat model. Results indicated a significant reduction in paw swelling compared to control groups, suggesting that the compound may serve as a promising lead for developing new analgesics .
Case Study 2: Anticancer Screening
In another study, the compound was screened against a panel of approximately sixty cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated that while some sensitivity was observed in leukemia cell lines, overall anticancer activity was limited .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 892286-36-1 |
| Anti-inflammatory Activity | Significant |
| Analgesic Activity | Effective in models |
| Anticancer Activity | Low potency |
Scientific Research Applications
1. Antibacterial Properties
Research has indicated that compounds similar to (2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide exhibit significant antibacterial activity. In studies involving various derivatives of pyridine compounds, it was found that they effectively inhibited the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, leading to cell lysis and death .
2. Antifungal Activity
The compound has also been evaluated for antifungal properties against pathogens like Candida albicans. The results from disc diffusion methods revealed promising efficacy, suggesting that similar compounds can serve as potential antifungal agents by disrupting fungal cell membranes or metabolic pathways .
3. Anticancer Potential
Recent studies have explored the anticancer potential of related compounds through molecular docking and biological assays. These studies suggest that the compound may interact with specific cancer-related proteins, inhibiting their function and leading to reduced tumor cell viability. For instance, compounds with structural similarities have shown effectiveness against various human cancer cell lines, including breast and colon cancer cells . The ability to induce apoptosis in cancer cells further underscores the therapeutic potential of these compounds.
Drug Discovery Applications
1. Screening Libraries
This compound is included in various screening libraries aimed at identifying new drug candidates. It is part of antifungal libraries and has been evaluated for its interactions with biological targets relevant to infectious diseases and cancer therapy .
2. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational models help in understanding how modifications to the chemical structure can enhance efficacy and selectivity towards specific targets, facilitating the design of more potent derivatives .
Case Studies
Several case studies highlight the applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
